1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione
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Overview
Description
1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione is an organic compound characterized by its complex structure, which includes two tert-butylphenyl groups and two diphenyl groups attached to a pentane-1,5-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione typically involves the reaction of 4-tert-butylbenzaldehyde with benzil in the presence of a base such as potassium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product after several steps of purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone groups to diols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, interact with enzymes, and modulate signaling pathways. These interactions can lead to various biological effects, including modulation of oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Bis(4-tert-butylphenyl)thio-9,10-anthraquinone
- 4-tert-Butylphenylacetylene
- 4,4’-Di-tert-butylbenzil
Uniqueness
1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
144392-16-5 |
---|---|
Molecular Formula |
C37H40O2 |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
1,5-bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C37H40O2/c1-35(2,3)29-21-17-27(18-22-29)33(38)25-37(31-13-9-7-10-14-31,32-15-11-8-12-16-32)26-34(39)28-19-23-30(24-20-28)36(4,5)6/h7-24H,25-26H2,1-6H3 |
InChI Key |
TXSFFGUGZPLBRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=C(C=C2)C(C)(C)C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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